molecular formula C22H30FN3OS2 B165963 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone CAS No. 131540-59-5

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone

Cat. No. B165963
M. Wt: 435.6 g/mol
InChI Key: IWOQWCKSTOAOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays an important role in the signaling pathways that regulate B-cell development, activation, and survival.

Mechanism Of Action

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling events that promote cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and a reduction in tumor burden.

Biochemical And Physiological Effects

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has been shown to effectively inhibit BTK activity in both in vitro and in vivo models, leading to a decrease in the phosphorylation of downstream signaling molecules such as AKT and ERK. It also induces apoptosis of cancer cells and inhibits their proliferation. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical use.

Advantages And Limitations For Lab Experiments

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is a highly potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. It has been used to investigate the mechanisms of BCR signaling, as well as the effects of BTK inhibition on immune cell function and tumor growth. However, like any other experimental tool, 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has some limitations. It may not fully recapitulate the effects of genetic or other pharmacological approaches to BTK inhibition, and its off-target effects may need to be carefully evaluated in each experimental system.

Future Directions

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is a promising drug candidate for the treatment of B-cell malignancies, and its clinical development is ongoing. Further studies are needed to evaluate its efficacy and safety in larger patient populations, as well as to identify biomarkers that can predict response to treatment. In addition, 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone may have potential applications in other diseases that involve dysregulated B-cell signaling, such as autoimmune disorders.

Synthesis Methods

The synthesis of 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone involves several steps, including the reaction of 6-fluorobenzo[b]thiophene-3-carboxylic acid with 1-(tert-butoxycarbonyl)piperazine, followed by the addition of 3-bromo-1-chloropropane and 2,5,5-trimethyl-1,3-thiazolidine-4-one. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has been extensively studied in preclinical models of various cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has shown promising results in inhibiting the growth and survival of cancer cells, as well as enhancing the efficacy of other anti-cancer agents. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is currently being evaluated in clinical trials for the treatment of relapsed or refractory B-cell malignancies.

properties

CAS RN

131540-59-5

Product Name

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone

Molecular Formula

C22H30FN3OS2

Molecular Weight

435.6 g/mol

IUPAC Name

3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3

InChI Key

IWOQWCKSTOAOMQ-UHFFFAOYSA-N

SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

Canonical SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

synonyms

3-(4-(1-(6-fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
HP 236
HP-236
P 9236
P-9236

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.